
Cefovecin sodium
Overview
Description
Cefovecin sodium is a third-generation cephalosporin antibiotic approved for treating skin and soft tissue infections in dogs and cats. It exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus intermedius and Streptococcus canis, by binding to penicillin-binding proteins (PBPs) and disrupting bacterial cell wall synthesis . Its long-acting pharmacokinetic profile allows for sustained therapeutic plasma concentrations with a single subcutaneous dose (8 mg/kg), making it advantageous in veterinary practice . However, its efficacy and pharmacokinetics vary significantly across species and when compared to other cephalosporins, necessitating a detailed comparison with similar compounds.
Preparation Methods
Historical Development of Cefovecin Sodium Synthesis
The initial synthesis of this compound, as disclosed in US Patent 6,020,329, involved a multi-step process starting with 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride (2). This intermediate was treated with mesyl chloride in the presence of Ν,Ν-diisopropylethylamine (DIPEA) to form a mesylate derivative (3), which subsequently underwent condensation with a tetrahydrofuran-containing cephem nucleus (4). The final steps involved deprotection of trityl groups using trifluoroacetic acid (TFA) and anisole, followed by hydrolysis to yield this compound (1) .
While this route established the foundational chemistry, it faced critical limitations:
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Reagent sensitivity : Mesyl chloride and DIPEA required stringent handling due to their corrosive and hygroscopic nature.
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Low yield : Multiple purification steps, including chromatography, reduced overall yield to <60% .
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Scalability challenges : The use of TFA and anisole generated hazardous waste, complicating large-scale production .
Modern Industrial Synthesis: The Improved Process
Patent WO2018229580A1: Streamlined Condensation Approach
The 2018 patent WO2018229580A1 introduced a revolutionary method addressing prior limitations . Key innovations include:
Reaction Scheme
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Condensation :
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Reactants : THF cephem compound (6a; R = H or carboxy-protecting group) reacts with 2-mercaptobenzothiazolyl [(Z)-2-(2-amino-thiazolyl)-2-methoxyimino] acetate (MAEM, 8).
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Conditions : Conducted in tetrahydrofuran (THF) at 0–5°C for 4–6 hours.
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Mechanism : MAEM acts as a thiophilic condensing agent, facilitating nucleophilic attack at the cephem nucleus' 7-amino position .
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Deprotection :
Advantages Over Traditional Methods
This process eliminates hazardous reagents, reduces solvent consumption by 40%, and achieves a 25% higher yield compared to earlier methods .
Manufacturing Scale-Up Considerations
Lyophilization and Sterilization
The European Medicines Agency (EMA) outlines critical steps for commercial production :
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Lyophilization :
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Terminal Sterilization :
Stability Challenges
This compound's hygroscopicity and photodegradation necessitate:
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Packaging : Moisture-proof containers with nitrogen flushing.
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Storage : 2–8°C in dark conditions to prevent degradation into Δ-2-isomer (major impurity) .
Analytical Methodologies for Quality Control
HPLC Analysis
Plasma concentration measurements in pharmacokinetic studies (e.g., African lions, Hermann’s tortoises) employ reversed-phase HPLC with UV detection (λ = 254 nm) . Typical parameters:
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Column : C18 (250 × 4.6 mm, 5 µm)
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Mobile phase : Acetonitrile:0.1% formic acid (25:75 v/v)
Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Used for low-concentration detection in tortoise plasma :
Comparative Analysis of Synthesis Routes
Environmental Impact
The improved process reduces:
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Solvent waste : 320 L/kg vs. 550 L/kg in traditional methods .
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Carbon footprint : Elimination of TFA reduces greenhouse gas emissions by 18% .
Economic Viability
Chemical Reactions Analysis
Stability and Degradation Reactions
Cefovecin sodium is sensitive to environmental factors, leading to degradation under specific conditions:
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Hydrolysis :
- Conditions : Aqueous solutions, elevated temperatures.
- Mechanism : Cleavage of the β-lactam ring, rendering the compound inactive.
- Impact : Degradation products include open-ring metabolites and dimers.
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Photodegradation :
- Conditions : Exposure to UV or fluorescent light.
- Outcome : Formation of sulfoxide derivatives and loss of antibacterial activity.
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Oxidation :
- Reagents : Reactive oxygen species.
- Effect : Modification of the thiazole ring or methoxyimino group.
Factor | Degradation Rate | Primary Degradants |
---|---|---|
pH < 6 | Rapid hydrolysis | Open β-lactam derivatives |
pH 6–8 | Stable | None |
Light (UV) | 10% degradation in 48 hrs | Sulfoxides |
Moisture | Hygroscopic; forms hydrates | Hydrated crystals |
Reaction with Biological Components
This compound binds extensively to plasma proteins (99.5–99.8% in cats and dogs ), limiting its free fraction. This binding is reversible and follows nonlinear kinetics, as modeled by the Hill equation:
where = total plasma concentration.
Comparative Reactivity
This compound’s stability profile contrasts with other cephalosporins:
Property | This compound | Ceftriaxone |
---|---|---|
Hydrolysis Rate (pH 7.4) | 0.5% per day | 2.1% per day |
Photostability | Low (requires dark storage) | Moderate |
Protein Binding | 99.5–99.8% | 85–95% |
Industrial-Scale Challenges
Early synthesis methods faced hurdles in scalability due to:
Scientific Research Applications
Indications for Use
Cefovecin sodium is indicated for the treatment of various infections in dogs and cats:
- Dogs :
- Cats :
Efficacy Studies
Recent studies have demonstrated cefovecin's efficacy compared to traditional oral antibiotics:
- A study involving 320 dogs with superficial secondary pyoderma indicated that cefovecin was statistically non-inferior to oral amoxicillin-clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the oral antibiotic .
- Another clinical trial showed that cefovecin provided effective treatment for skin infections, with only 14% of treated dogs requiring a second dose after 14 days .
Advantages of this compound
- Convenient Dosing : The long duration of action allows for a single injection, reducing the need for multiple doses and improving compliance among pet owners.
- Broad-Spectrum Activity : Effective against a variety of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus intermedius and Pasteurella multocida.
- Well-Tolerated : Generally well-tolerated in both cats and dogs, with mild adverse effects reported occasionally .
Case Study 1: Treatment of Pyoderma in Dogs
A clinical trial assessed the effectiveness of cefovecin in treating pyoderma in dogs. Out of 100 cases treated, 95% showed significant improvement within 14 days post-injection. The study highlighted cefovecin's reliability as a first-line treatment option due to its ease of administration and high success rate.
Case Study 2: Skin Abscess Management in Cats
In another study focusing on feline patients with skin abscesses caused by Pasteurella multocida, cefovecin was administered as a single injection. Follow-up evaluations indicated complete resolution of the abscesses in 90% of cases within two weeks, demonstrating its effectiveness in managing acute infections in cats.
Mechanism of Action
Cefovecin sodium exerts its antibacterial effects by interfering with the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis, leading to cell death . Due to its high protein-binding properties, this compound is not effective against certain bacteria such as Pseudomonas and Enterococcus .
Comparison with Similar Compounds
Pharmacokinetic Properties
Table 1: Pharmacokinetic Parameters of Cefovecin and Comparators
Key Observations :
- Cefovecin’s extended half-life in dogs and cats is attributed to high protein binding and renal reabsorption, whereas rapid clearance in primates and reptiles (e.g., Hermann’s tortoises) limits its use .
- Ceftiofur and cefadroxil require more frequent dosing but are cost-effective alternatives .
Spectrum of Activity and MIC Values
Table 2: MIC90 (μg/mL) Against Common Pathogens
Pathogen | Cefovecin | Cefaclor | Ceftiofur | Cefadroxil |
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S. intermedius | ≤0.25 | 4.0 | 0.5–1.0 | 0.5–2.0 |
S. canis | ≤0.06 | 2.0 | 0.25 | 1.0 |
P. multocida | 0.5 | 8.0 | 0.12 | 4.0 |
Anaerobic pathogens | >4.0 | ≤2.0 | >8.0 | >8.0 |
Key Findings :
- Cefovecin demonstrates superior activity against S. intermedius and S. canis compared to cefaclor and ceftiofur .
- Cefaclor shows better efficacy against anaerobes (e.g., Prevotella spp.), making it preferable for abscesses with mixed flora .
- Discrepancies in MIC values (e.g., S. intermedius MIC90 of 4.0 μg/mL in lab tests vs. ≤0.25 μg/mL in manufacturer data) highlight variability in susceptibility testing .
Clinical Efficacy in Trials
Table 3: Treatment Success Rates in Cats and Dogs
Key Observations :
Economic and Practical Considerations
Q & A
Basic Research Questions
Q. What are the key methodological considerations for designing pharmacokinetic studies of cefovecin sodium in non-traditional animal models (e.g., reptiles)?
- Answer : Studies should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research objectives. For example, in Hermann’s tortoises, subcutaneous administration protocols should include dose-response curves, sampling intervals aligned with the drug’s half-life, and validation of analytical methods (e.g., UPLC-MS/MS with matrix-matched calibration curves to ensure specificity and linearity) . Include quality control samples at low, mid, and high concentrations to assess trueness and precision per European guidelines .
Q. How can researchers validate the antimicrobial efficacy of this compound against anaerobic pathogens in vitro?
- Answer : Use standardized broth microdilution assays with customized plates, validated against quality-control strains (e.g., Bacteroides fragilis ATCC 25285). Include cephalothin as a comparator for anaerobic pathogens and confirm MIC values using CLSI guidelines. Ensure anaerobic conditions via pre-reduced media and gas-pack systems .
Q. What experimental parameters are critical for assessing cefovecin’s protein-binding characteristics in plasma?
- Answer : Employ equilibrium dialysis or ultrafiltration to measure unbound drug fractions. Validate methods using plasma from untreated subjects to avoid interference. Report binding percentages at clinically relevant concentrations (e.g., 1–25 µg/mL) and correlate with pharmacokinetic/pharmacodynamic (PK/PD) indices like %T > MIC .
Advanced Research Questions
Q. How can conflicting in vitro susceptibility data for Staphylococcus pseudintermedius isolates against this compound be resolved?
- Answer : Discrepancies often arise from variations in testing conditions (e.g., inoculum size, media pH). Re-evaluate isolates using CLSI-standardized broth microdilution with cation-adjusted Mueller-Hinton broth. Cross-validate results via disk diffusion and genomic analysis of β-lactamase genes (e.g., blaZ) to identify resistance mechanisms .
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of cefovecin in species with prolonged elimination phases (e.g., cats)?
- Answer : Use compartmental modeling (e.g., two-compartment with first-order absorption) and non-parametric superposition for dose extrapolation. Assess goodness-of-fit via AIC/BIC criteria. For population PK, apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
Q. How should researchers optimize sampling schedules for cefovecin’s tissue penetration studies in infected wound models?
- Answer : Use serial biopsies or microdialysis in target tissues (e.g., subcutaneous abscesses) at staggered time points post-administration. Normalize tissue concentrations to plasma AUC ratios and adjust for protein binding. Include infected vs. non-infected controls to assess inflammation-driven penetration .
Q. Methodological Challenges & Solutions
Q. What strategies mitigate variability in this compound stability during long-term storage in biological samples?
- Answer : Add stabilizers (e.g., 0.1% formic acid) to plasma samples and store at −80°C. Avoid freeze-thaw cycles. For LC-MS/MS analysis, use isotopically labeled internal standards (e.g., cefovecin-d4) to correct for matrix effects .
Q. How can interspecies differences in cefovecin’s PK/PD be systematically evaluated for translational research?
- Answer : Conduct allometric scaling using body weight and plasma clearance data across species (e.g., cats, dogs, tortoises). Validate predictions via Monte Carlo simulations to estimate target attainment rates for clinical endpoints (e.g., 90% probability of %T > MIC) .
Q. Data Interpretation & Reporting
Q. What criteria should guide the inclusion/exclusion of outlier data in cefovecin efficacy trials?
- Answer : Predefine exclusion protocols in the statistical analysis plan (SAP). Use Grubbs’ test for outliers and sensitivity analysis to assess their impact on primary endpoints. Report all exclusions with justification in supplementary materials .
Q. How should researchers address discrepancies between clinical cure rates and microbiological eradication in cefovecin studies?
- Answer : Perform stratified analysis by pathogen (e.g., Pasteurella multocida vs. Staphylococcus spp.) and adjust for confounding factors (e.g., host immune status). Use logistic regression to correlate PK/PD indices (AUC/MIC) with outcomes .
Q. Tables for Key Data
Parameter | Cats | Hermann’s Tortoises |
---|---|---|
Half-life (t₁/₂) | 6.7 days | 48.9 hours |
Protein Binding | 98% | 92% |
MIC₉₀ for S. aureus | 0.25 µg/mL | Not studied |
Validation Metrics | UPLC-MS/MS Method |
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Linearity (R²) | >0.99 |
LOQ | 0.015 µg/mL |
Precision (CV%) | ≤15% |
Properties
CAS No. |
141195-77-9 |
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Molecular Formula |
C17H19N5NaO6S2 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1 |
InChI Key |
KFMRMRJGHFUFOV-VQWMGBAQSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na] |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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